Cas no 1063989-14-9 (2-(2-nitroethenyl)quinoline)

2-(2-nitroethenyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 2-(2-nitroethenyl)quinoline
- NSC-172622
- DTXSID10419381
- CHEMBL121537
- 68311-65-9
- EN300-1844172
- 1063989-14-9
- AKOS017514071
- NSC172622
-
- インチ: 1S/C11H8N2O2/c14-13(15)8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-8H/b8-7+
- InChIKey: ROLNDGIVCBCROQ-BQYQJAHWSA-N
- ほほえんだ: [O-][N+](/C=C/C1=CC=C2C=CC=CC2=N1)=O
計算された属性
- せいみつぶんしりょう: 200.058577502g/mol
- どういたいしつりょう: 200.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 58.7Ų
2-(2-nitroethenyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844172-5.0g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1844172-0.05g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1844172-10.0g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1844172-5g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1844172-10g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1844172-1.0g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1844172-0.1g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1844172-1g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1844172-2.5g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1844172-0.5g |
2-(2-nitroethenyl)quinoline |
1063989-14-9 | 0.5g |
$603.0 | 2023-09-19 |
2-(2-nitroethenyl)quinoline 関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
2-(2-nitroethenyl)quinolineに関する追加情報
2-(2-Nitroethenyl)Quinoline: A Comprehensive Overview
2-(2-Nitroethenyl)Quinoline, also known by its CAS number 1063989-14-9, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The addition of the 2-nitroethenyl group introduces unique electronic and structural properties that make this compound a valuable subject for research and potential applications.
The synthesis of 2-(2-nitroethenyl)quinoline involves the substitution of the hydrogen atom at the 2-position of the quinoline ring with a nitroethenyl group. This modification alters the electronic characteristics of the molecule, enhancing its reactivity and making it suitable for various chemical transformations. Recent studies have focused on the potential of this compound in drug design, particularly in the development of anticancer agents. The nitro group is known to exhibit cytotoxic effects, and its integration into the quinoline framework has shown promising results in targeting specific cancer cells while minimizing toxicity to healthy cells.
In addition to its pharmacological applications, 2-(2-nitroethenyl)quinoline has been explored for its role in materials science. The compound's aromaticity and conjugated system make it an attractive candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers have investigated its ability to act as a charge transport material, facilitating electron mobility and improving device efficiency. These studies highlight the versatility of this compound across multiple disciplines.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic structure and reactivity of 2-(2-nitroethenyl)quinoline. Quantum mechanical calculations have provided insights into the distribution of electron density within the molecule, which is crucial for predicting its behavior in different chemical environments. These computational studies have been complemented by experimental work, where the compound has been subjected to various spectroscopic analyses, including UV-Vis spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These techniques have confirmed the stability and reactivity of the molecule under different conditions.
The environmental impact of 2-(2-nitroethenyl)quinoline is another area of growing interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of this compound is essential. Preliminary studies suggest that under certain conditions, the molecule can undergo microbial degradation, reducing its persistence in natural environments. However, further research is required to fully assess its environmental fate and potential risks.
In conclusion, 2-(2-nitroethenyl)quinoline (CAS No: 1063989-14-9) is a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structural features and electronic properties make it a valuable tool for researchers across these fields. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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